molecular formula C13H14ClN3O4 B15089316 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- CAS No. 680212-56-0

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)-

Katalognummer: B15089316
CAS-Nummer: 680212-56-0
Molekulargewicht: 311.72 g/mol
InChI-Schlüssel: LNLLPQBLUPTBIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- is a chemical compound that belongs to the class of piperidinecarboxamides It is characterized by the presence of a piperidine ring attached to a carboxamide group, with a 4-chloro-3-nitrobenzoyl substituent

Vorbereitungsmethoden

The synthesis of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- typically involves the reaction of piperidine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro substituents play a crucial role in its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- can be compared with other piperidinecarboxamide derivatives, such as:

    1-Piperidinecarboxamide: Lacks the 4-chloro-3-nitrobenzoyl substituent, resulting in different chemical and biological properties.

    N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide: Similar structure but with a methyl group instead of a nitro group, leading to variations in reactivity and applications.

The uniqueness of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Eigenschaften

CAS-Nummer

680212-56-0

Molekularformel

C13H14ClN3O4

Molekulargewicht

311.72 g/mol

IUPAC-Name

N-(4-chloro-3-nitrobenzoyl)piperidine-1-carboxamide

InChI

InChI=1S/C13H14ClN3O4/c14-10-5-4-9(8-11(10)17(20)21)12(18)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,18,19)

InChI-Schlüssel

LNLLPQBLUPTBIQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.